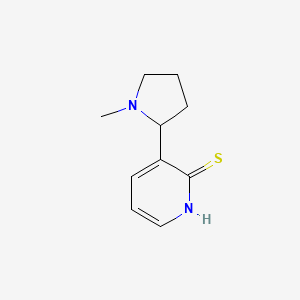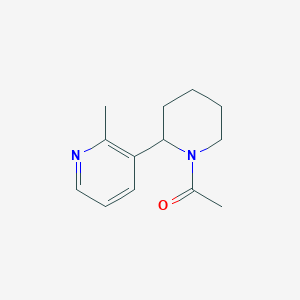
4-Chloro-2-isopropyl-5-methylpyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chlor-2-Isopropyl-5-methylpyrimidin ist eine organische Verbindung mit der Summenformel C8H11ClN2. Es ist ein Derivat von Pyrimidin, einer heterozyklischen aromatischen organischen Verbindung, die dem Benzol und Pyridin ähnelt und zwei Stickstoffatome an den Positionen 1 und 3 des sechsgliedrigen Rings enthält.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Die Synthese von 4-Chlor-2-Isopropyl-5-methylpyrimidin beinhaltet typischerweise die Chlorierung von 6-Hydroxy-2-Isopropyl-4-methylpyrimidin. Ein gängiges Verfahren beinhaltet die Verwendung von Phosphorylchlorid (POCl3) als Chlorierungsmittel. Die Reaktion wird durchgeführt, indem 6-Hydroxy-2-Isopropyl-4-methylpyrimidin zu einem Kolben mit POCl3 gegeben und das Gemisch 2 Stunden lang auf 70 °C erhitzt wird. Nach der Reaktion wird das überschüssige POCl3 abdestilliert und der Rückstand zur weiteren Reinigung in Ethylacetat (EtOAc) gelöst .
Industrielle Produktionsmethoden: Industrielle Produktionsmethoden für 4-Chlor-2-Isopropyl-5-methylpyrimidin sind in der Literatur nicht umfassend dokumentiert. Der allgemeine Ansatz beinhaltet die großtechnische Synthese unter Verwendung ähnlicher Chlorierungsreaktionen mit optimierten Bedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten.
Analyse Chemischer Reaktionen
Reaktionstypen: 4-Chlor-2-Isopropyl-5-methylpyrimidin durchläuft verschiedene chemische Reaktionen, darunter:
Substitutionsreaktionen: Das Chloratom in der Verbindung kann unter geeigneten Bedingungen durch andere Nucleophile wie Amine oder Thiole substituiert werden.
Oxidations- und Reduktionsreaktionen: Die Verbindung kann an Oxidations- und Reduktionsreaktionen teilnehmen, obwohl spezifische Beispiele seltener berichtet werden.
Häufige Reagenzien und Bedingungen:
Substitutionsreaktionen: Häufige Reagenzien sind Nucleophile wie Amine (z. B. Piperidin) und Thiole.
Oxidations- und Reduktionsreaktionen: Spezifische Reagenzien und Bedingungen für diese Reaktionen sind weniger gut dokumentiert, können aber Standard-Oxidations- oder Reduktionsmittel umfassen, die in der organischen Synthese verwendet werden.
Hauptprodukte, die gebildet werden:
Substitutionsreaktionen: Produkte umfassen verschiedene substituierte Pyrimidine, abhängig vom verwendeten Nucleophil.
Oxidations- und Reduktionsreaktionen: Produkte variieren je nach den spezifischen Reaktionsbedingungen und den eingesetzten Reagenzien.
Wissenschaftliche Forschungsanwendungen
4-Chlor-2-Isopropyl-5-methylpyrimidin hat verschiedene Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Wird als Zwischenprodukt bei der Synthese komplexerer organischer Moleküle und Pharmazeutika verwendet.
Medizin: Erforscht wegen seiner potenziellen therapeutischen Anwendungen, insbesondere bei der Entwicklung neuer Medikamente gegen verschiedene Krankheiten.
Industrie: Wird bei der Produktion von Agrochemikalien und anderen Industriechemikalien eingesetzt.
5. Wirkmechanismus
Der Wirkmechanismus von 4-Chlor-2-Isopropyl-5-methylpyrimidin ist nicht gut dokumentiert. Als Pyrimidinderivat kann es mit biologischen Zielstrukturen wie Enzymen oder Rezeptoren interagieren, die an verschiedenen biochemischen Stoffwechselwegen beteiligt sind. Beispielsweise ist bekannt, dass Pyrimidinderivate bestimmte entzündungsfördernde Mediatoren hemmen, was auf potenzielle entzündungshemmende Wirkungen hindeutet .
Ähnliche Verbindungen:
- 2-Chlor-4-Isopropyl-5-methylpyrimidin
- 4-Chlor-6-Isopropyl-2-methylpyrimidin
- 2-Chlor-4-Iod-5-methylpyridin
Vergleich: Im Vergleich zu ähnlichen Verbindungen kann es unterschiedliche biologische Aktivitäten und chemische Eigenschaften aufweisen, was es zu einer wertvollen Verbindung für gezielte Forschung und Entwicklung macht .
Wirkmechanismus
The mechanism of action of 4-Chloro-2-isopropyl-5-methylpyrimidine is not well-documented. as a pyrimidine derivative, it may interact with biological targets such as enzymes or receptors involved in various biochemical pathways. For example, pyrimidine derivatives are known to inhibit certain inflammatory mediators, suggesting potential anti-inflammatory effects .
Vergleich Mit ähnlichen Verbindungen
- 2-Chloro-4-isopropyl-5-methylpyrimidine
- 4-Chloro-6-isopropyl-2-methylpyrimidine
- 2-Chloro-4-iodo-5-methylpyridine
Comparison: Compared to similar compounds, it may exhibit different biological activities and chemical properties, making it a valuable compound for targeted research and development .
Eigenschaften
Molekularformel |
C8H11ClN2 |
|---|---|
Molekulargewicht |
170.64 g/mol |
IUPAC-Name |
4-chloro-5-methyl-2-propan-2-ylpyrimidine |
InChI |
InChI=1S/C8H11ClN2/c1-5(2)8-10-4-6(3)7(9)11-8/h4-5H,1-3H3 |
InChI-Schlüssel |
GQTAXQZKINZLAM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CN=C(N=C1Cl)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(8,8-Difluoro-6-methyl-7-oxo-2,6-diazaspiro[3.4]octan-3-yl) 2,2,2-trifluoroacetate](/img/structure/B11816094.png)
![1-[2-(2,4-Dichlorophenyl)-2-prop-2-enoxyethyl]imidazole;sulfate](/img/structure/B11816095.png)


![1-[2-(4-Chloro-phenyl)-vinyl]-3,5-diMethoxy-benzene](/img/structure/B11816119.png)
![(2R)-2-[(2-methylpropan-2-yl)oxycarbonyl]-3-phenylpyrrolidine-1-carboxylic acid](/img/structure/B11816121.png)


![8-O-tert-butyl 6-O-ethyl 6-azaspiro[3.4]octane-6,8-dicarboxylate](/img/structure/B11816139.png)
![rac-(3aR,5R,6aR)-4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-hexahydro-2H-furo[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B11816143.png)



![2-chloro-1-[3-(4-chlorophenyl)-7-[(4-chlorophenyl)methylidene]-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl]ethan-1-one](/img/structure/B11816156.png)
